

An In-depth Technical Guide to 3,5-Dichlorothioanisole

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Compound of Interest

Compound Name: 3,5-Dichlorothioanisole

Cat. No.: B1200717

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CAS Number: 68121-46-0

This technical guide provides a comprehensive overview of **3,5-Dichlorothioanisole**, a meta-disubstituted thioanisole derivative. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, applications, and safety.

Physicochemical and Spectroscopic Properties

3,5-Dichlorothioanisole, also known as 1,3-dichloro-5-(methylthio)benzene, is a chemical compound with the molecular formula $C_7H_6Cl_2S$.^[1] It is recognized for its strong, musty odor, which is often associated with "cork taint" in wines.^[1] At room temperature, it exists as a liquid.

Table 1: Physicochemical Properties of **3,5-Dichlorothioanisole**

Property	Value	Source
CAS Number	68121-46-0	[1] [2] [3] [4]
Molecular Formula	C7H6Cl2S	[1] [2] [3]
Molecular Weight	193.09 g/mol	[1] [2] [3]
Physical State	Liquid (at 20°C)	
Melting Point	170-171 °C (Solvent: benzene)	[1] [3]
Boiling Point	262-263 °C (lit.) / 145 °C at 20 mmHg	[1] [3]
Density	1.349 g/mL at 25 °C (lit.)	[1]
Refractive Index	n _{20/D} 1.613 (lit.)	[1]
Flash Point	>230 °F	[1] [3]
Vapor Pressure	0.0365 mmHg at 25°C	[1]
Purity	>98.0% (GC)	

The conformation of **3,5-Dichlorothioanisole** has been investigated using NMR data, specifically by analyzing long-range spin-spin coupling constants and proximate proton-proton coupling constants.

Table 2: Predicted Spectroscopic Data for **3,5-Dichlorothioanisole**

Technique	Predicted Signals
^1H NMR	Signals corresponding to the methyl protons and the aromatic protons.
^{13}C NMR	Signals for the methyl carbon, the carbon attached to sulfur, the chlorinated carbons, and the other aromatic carbons.
IR Spectroscopy	Characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), C-S, and C-Cl bonds.
Mass Spectrometry	A molecular ion peak at m/z 192 (for ^{35}Cl isotopes) and a characteristic isotopic pattern due to the two chlorine atoms.

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for **3,5-Dichlorothioanisole** are not readily available in the provided search results, a general method for synthesizing aryl methyl sulfides involves the treatment of nitroarenes with (methylthio)trimethylsilane and cesium carbonate in dimethylsulfoxide.[1] A more relevant synthetic approach can be adapted from the synthesis of the structurally similar compound, 3,5-dichloroanisole, from 1,3,5-trichlorobenzene.[5]

Representative Experimental Protocol: Synthesis of 3,5-Dichlorothioanisole

This protocol is a hypothetical adaptation for the synthesis of **3,5-Dichlorothioanisole** based on similar reactions.

Materials:

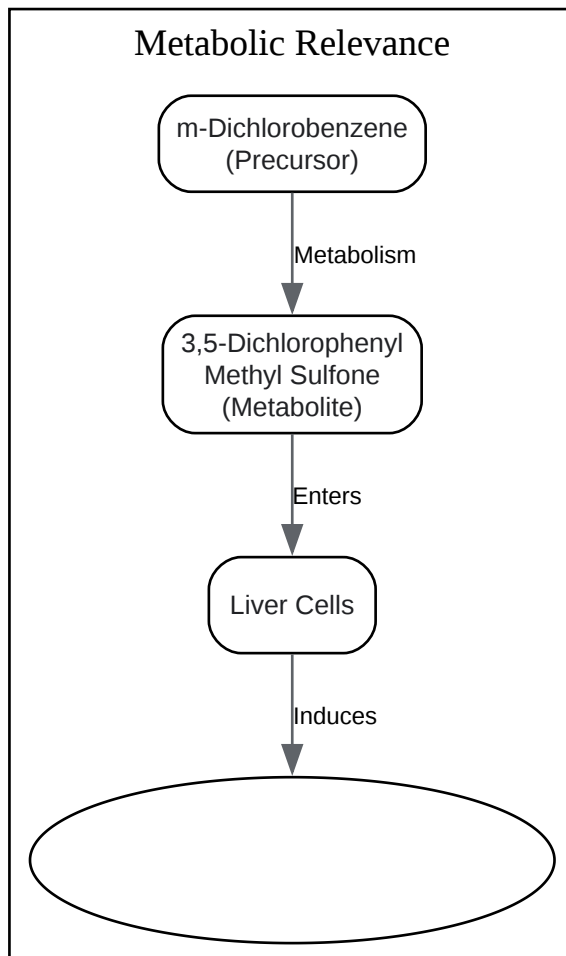
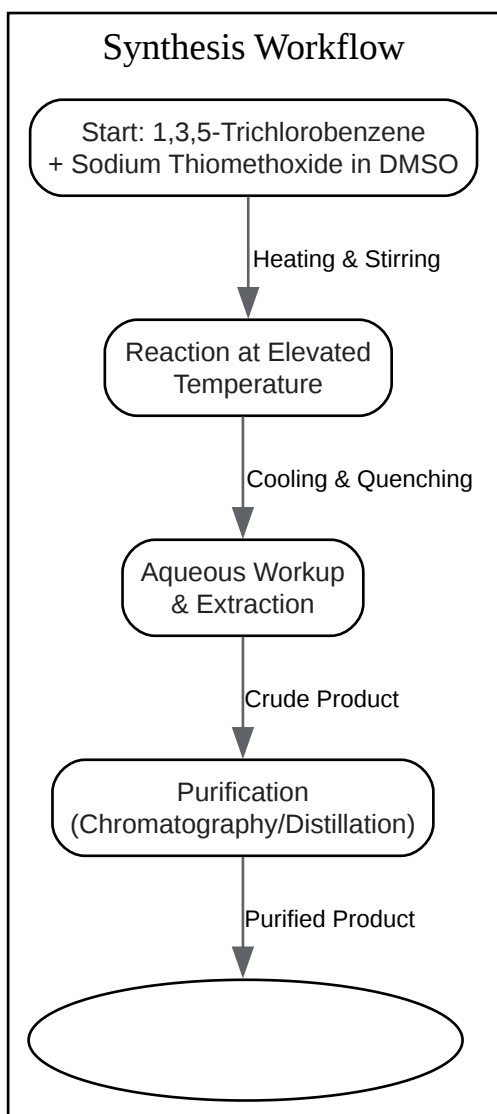
- 1,3,5-trichlorobenzene
- Sodium thiomethoxide (NaSMe)
- Dimethyl sulfoxide (DMSO)

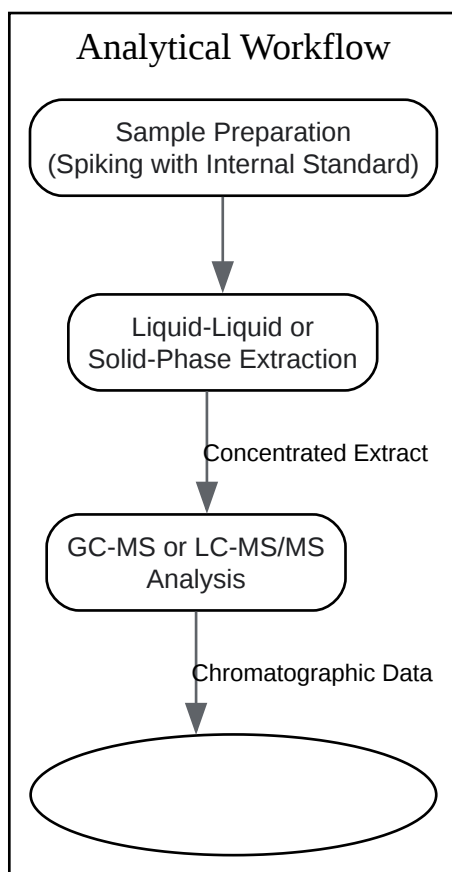
- Deionized water
- Diethyl ether
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle with temperature controller
- Condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1,3,5-trichlorobenzene in a suitable volume of DMSO.
- Add a stoichiometric equivalent of sodium thiomethoxide to the solution.
- Heat the reaction mixture to a specified temperature (e.g., 100-120°C) and stir for several hours, monitoring the reaction progress by a suitable technique like TLC or GC.
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a larger volume of cold water to precipitate the crude product.
- Extract the aqueous mixture with diethyl ether multiple times.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

- Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure **3,5-Dichlorothioanisole**.





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